molecular formula C6H4FN3O2 B13520640 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol

6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B13520640
M. Wt: 169.11 g/mol
InChI Key: ZEXPFISKMVXGCP-UHFFFAOYSA-N
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Description

6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of fluorine and hydroxyl groups in its structure imparts unique chemical properties, making it a valuable target for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-3-fluoropyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 6-fluoro-7-oxo-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.

    Reduction: Formation of 6-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one.

    Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines depending on the nucleophile used.

Scientific Research Applications

6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in the target proteins, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-7-hydroxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C6H4FN3O2

Molecular Weight

169.11 g/mol

IUPAC Name

6-fluoro-7-hydroxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C6H4FN3O2/c7-4-5(11)9-3-1-2-8-10(3)6(4)12/h1-2,12H,(H,9,11)

InChI Key

ZEXPFISKMVXGCP-UHFFFAOYSA-N

Canonical SMILES

C1=C2NC(=O)C(=C(N2N=C1)O)F

Origin of Product

United States

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